4-Methyl-4-hepten-3-ol

Description

The exact mass of the compound 4-Methyl-4-hepten-3-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4-Methyl-4-hepten-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-hepten-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

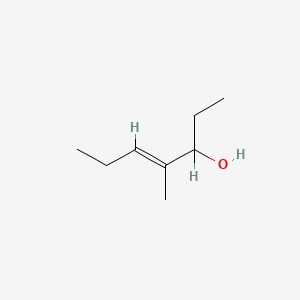

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methylhept-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRKUMLJLIZGY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81280-12-8 | |

| Record name | 4-Methyl-4-hepten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081280128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(E)-4-Methyl-4-hepten-3-ol chemical structure and properties

An In-depth Technical Guide to (E)-4-Methyl-4-hepten-3-ol: Structure, Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-Methyl-4-hepten-3-ol is a chiral allylic alcohol that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a stereochemically defined double bond and a chiral center, makes it a valuable intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory and developmental use. The saturated analogue of this compound, 4-methyl-3-heptanol, is a known insect pheromone, underscoring the importance of stereochemistry in the biological activity of this class of molecules.[1][2]

Chemical Structure and Stereochemistry

(E)-4-Methyl-4-hepten-3-ol possesses a C8 carbon skeleton with a hydroxyl group at the C3 position, a methyl group at the C4 position, and a double bond between C4 and C5. The "(E)" designation specifies the stereochemistry of the double bond, where the higher priority groups on each carbon of the double bond are on opposite sides. The carbon atom at the C3 position is a chiral center, meaning this compound can exist as two enantiomers: (R)-(E)-4-methyl-4-hepten-3-ol and (S)-(E)-4-methyl-4-hepten-3-ol.

Caption: 2D structure of (E)-4-Methyl-4-hepten-3-ol.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-4-Methyl-4-hepten-3-ol is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [2] |

| Molecular Weight | 128.21 g/mol | [2] |

| CAS Number | 81280-12-8 | [2] |

| IUPAC Name | (E)-4-methylhept-4-en-3-ol | [2] |

| Boiling Point | 165 °C | [3] |

| Density | 0.844 g/cm³ | [3] |

| Flash Point | 52 - 59 °C | [3][4] |

| Refractive Index | 1.446 | [3] |

| Melting Point | -31.5 °C (estimated) | [3] |

| Appearance | Colorless to pale yellow liquid (estimated) | [5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and characterization of (E)-4-Methyl-4-hepten-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the ethyl group (C1), a quartet for the adjacent methylene group (C2), and a multiplet for the proton on the carbon bearing the hydroxyl group (C3). The vinylic proton at C5 would likely appear as a triplet, and the methyl group at C4 would be a singlet. The methylene (C6) and methyl (C7) protons of the propyl group would appear as a quartet and a triplet, respectively. The hydroxyl proton would present as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the range of 65-80 ppm. The olefinic carbons (C4 and C5) would be observed in the downfield region of 120-140 ppm. The aliphatic carbons would resonate in the upfield region of the spectrum.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of (E)-4-Methyl-4-hepten-3-ol would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed just below and above 3000 cm⁻¹, respectively. A peak around 1670 cm⁻¹ would correspond to the C=C stretching of the alkene. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. An experimental gas-phase IR spectrum is available on the NIST WebBook.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. GC-MS data available on PubChem shows significant peaks at m/z 66, 95, 67, and 43.[2]

Synthesis and Manufacturing

A practical and efficient synthesis of (E)-4-Methyl-4-hepten-3-ol can be achieved in a two-step process starting from readily available precursors. The overall strategy involves the formation of the α,β-unsaturated ketone precursor, 4-methyl-4-hepten-3-one, followed by its selective 1,2-reduction.

Caption: Synthetic workflow for (E)-4-Methyl-4-hepten-3-ol.

Step 1: Synthesis of 4-Methyl-4-hepten-3-one via Aldol Condensation

Principle: This step involves a crossed aldol condensation between propanal and 2-pentanone. The enolate of 2-pentanone acts as the nucleophile, attacking the carbonyl carbon of propanal. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the more stable conjugated α,β-unsaturated ketone.

Experimental Protocol:

-

To a stirred solution of sodium hydroxide (1.0 eq) in a mixture of water and ethanol at 0-5 °C, add 2-pentanone (1.2 eq) dropwise.

-

After stirring for 30 minutes, add propanal (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4-methyl-4-hepten-3-one.

Step 2: Selective 1,2-Reduction to (E)-4-Methyl-4-hepten-3-ol (Luche Reduction)

Principle: The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[9][10] The use of cerium(III) chloride with sodium borohydride in a protic solvent like methanol enhances the electrophilicity of the carbonyl group and favors hydride attack at the carbonyl carbon over conjugate addition.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-methyl-4-hepten-3-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at 0 °C with stirring.

-

After the solids have dissolved, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC or GC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-4-Methyl-4-hepten-3-ol.

Stereoselective Considerations

For applications where a specific enantiomer of (E)-4-Methyl-4-hepten-3-ol is required, stereoselective synthesis is necessary. This can be achieved through the use of chiral reducing agents or through biocatalytic methods. For instance, alcohol dehydrogenases (ADHs) can exhibit high enantioselectivity in the reduction of ketones.[1][3]

Reactivity and Chemical Transformations

The allylic alcohol functionality in (E)-4-Methyl-4-hepten-3-ol imparts a unique reactivity profile, making it a versatile intermediate.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 4-methyl-4-hepten-3-one, using mild oxidizing agents like manganese dioxide (MnO₂).

-

Epoxidation: The double bond can undergo epoxidation, with the stereochemistry of the resulting epoxide being influenced by the directing effect of the allylic hydroxyl group.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C3 position. These reactions often proceed via an SN2' mechanism, leading to a rearranged product.[1]

-

Ether and Ester Formation: The hydroxyl group can be readily converted to ethers or esters under standard conditions.

Applications in Research and Drug Development

As a chiral building block, (E)-4-Methyl-4-hepten-3-ol is a valuable starting material for the synthesis of more complex molecules.[]

-

Natural Product Synthesis: The structural motif of a substituted allylic alcohol is present in numerous natural products with diverse biological activities.

-

Fragment-Based Drug Discovery: The allyl group is a recognized motif in fragment-based drug design, and allylic alcohols can serve as starting points for the elaboration of more complex drug candidates.

-

Pheromone Synthesis: Given that the saturated analogue is an insect pheromone, (E)-4-Methyl-4-hepten-3-ol could be a precursor in the synthesis of various pheromones and related semiochemicals.[1][2]

-

Medicinal Chemistry: Unsaturated aliphatic alcohols have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[12] The specific pharmacological profile of (E)-4-Methyl-4-hepten-3-ol remains an area for further investigation.

Safety and Handling

(E)-4-Methyl-4-hepten-3-ol is classified as a flammable liquid and should be handled with appropriate precautions.[3][4]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[13] Keep away from heat, sparks, and open flames. Use non-sparking tools.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Toxicity: While specific toxicity data for this compound is limited, allylic alcohols as a class can be toxic.[1][2] Handle with care and avoid inhalation, ingestion, and skin contact.

References

-

EBSCO. (n.d.). Allylic Alcohols. EBSCO Research Starters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5368945, 4-Methyl-4E-hepten-3-ol. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-3-heptanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543221, 5-Ethyl-4-methylhept-4-en-3-one. PubChem. Retrieved from [Link]

- Kuča, K., & Musílek, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 175-180.

-

National Institute of Standards and Technology. (n.d.). 4-Hepten-3-ol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Sweeny, D. J., & Diasio, R. B. (1994). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 269(2), 529-535.

-

Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]

-

The Cynical Chemist. (2020, February 29). Luche Reduction [Video]. YouTube. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

- de Bont, J. A., & van Ginkel, C. G. (1983). Effect of aliphatic alcohols on growth and degree of saturation of membrane lipids in Acinetobacter calcoaceticus. FEMS Microbiology Letters, 18(1-2), 115-118.

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

- Lemar, K. M., Passa, O., Aon, M. A., Cortassa, S., Müller, C. T., Plummer, S., ... & Lloyd, D. (2005). Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans. Microbiology, 151(10), 3257-3265.

- Mekenyan, O., & Pavlov, T. (2008). Comparative study of mechanism of action of allyl alcohols for different endpoints.

- Cho, B. T., & Chun, Y. S. (2000). Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride. Organic Letters, 2(25), 4051-4053.

-

JR CHEMISTRY. (2018, April 14). REACTION OF PROPANONE WITH METHYLMAGNESIUMBROMIDE( GRIGNARD REAGENT) [Video]. YouTube. [Link]

- Wang, Y., Zhang, Y., & Cheng, J. P. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules, 28(6), 2758.

- Li, J., Li, Y., & Li, Z. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent.

-

Filo. (2023, November 3). Addition of 1-bromobut-2-ene to magnesium metal in dry ether results in f... Retrieved from [Link]

-

Chegg. (2025, February 12). Solved Addition of 1-bromobut-2-ene to magnesium metal in | Chegg.com. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

Scribd. (n.d.). Mechansm of Luche Reduction | PDF | Catalysis | Alcohol. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Allyl alcohol – Knowledge and References. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Hepten-3-one, 5-ethyl-4-methyl- (CAS 22319-28-4). Retrieved from [Link]

- Agrawal, P. K., Agrawal, C., & Agrawal, S. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.

Sources

- 1. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enol synthesis by enone reduction [organic-chemistry.org]

- 5. homework.study.com [homework.study.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. Luche Reduction [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 12. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

4-Methyl-4-hepten-3-ol vs 4-methylheptan-3-ol biological function

This guide provides a technical analysis comparing 4-methylheptan-3-ol (a potent aggregation pheromone) and its unsaturated analog 4-methyl-4-hepten-3-ol (a chemical defense allomone).

Unsaturation Effects in Branched Alkanols: 4-Methyl-4-hepten-3-ol vs. 4-Methylheptan-3-ol[1]

Executive Summary

In the field of chemical ecology and ligand design, the distinction between a saturated carbon backbone and an

For drug development professionals, this comparison serves as a masterclass in Structure-Activity Relationships (SAR) : how a single double bond alters molecular geometry, receptor affinity, and metabolic stability, shifting the biological output from attraction to repulsion.

Part 1: Chemical Architecture & Stereochemical Imperatives

The primary differentiator between these two molecules is the bond order between C4 and C5. This structural change dictates the 3D conformation and the available "chemical space" for receptor binding.

| Feature | 4-Methylheptan-3-ol | 4-Methyl-4-hepten-3-ol |

| Structure | Saturated, flexible alkyl chain.[1][2] | Unsaturated, rigid planar region at C4-C5. |

| Chirality | Two stereocenters (C3, C4).[1] 4 Isomers.[1][3][4] | One stereocenter (C3).[1][4] E/Z isomerism at C4. |

| Primary Role | Pheromone (Intraspecific communication).[1][5] | Allomone (Interspecific defense). |

| Key Species | Scolytus multistriatus (Elm Bark Beetle). | Egaenus convexus (Harvestmen/Opiliones). |

| Volatility | Moderate; persistent signal. | Higher; rapid dispersal (flash volatility). |

| Reactivity | Stable to oxidation in air. | Susceptible to auto-oxidation (Michael acceptor potential). |

The Stereochemical Switch[6]

-

The Alkane (Pheromone): Activity is strictly stereospecific. For Scolytus multistriatus, only (3S, 4S)-4-methylheptan-3-ol triggers aggregation. The (3R, 4S) isomer is biologically inactive or inhibitory in beetles but functions as a trail pheromone for the ant Leptogenys diminuta.

-

The Alkene (Allomone): The double bond at C4 eliminates the chiral center at C4, reducing the stereochemical complexity to the C3 hydroxyl group. However, it introduces geometric isomerism (E/Z). Natural defense secretions in Opiliones are typically the (E)-isomer , optimized for volatility and irritation rather than "lock-and-key" fit.

Part 2: Biological Function & Species Specificity

1. 4-Methylheptan-3-ol: The Aggregation Signal

In bark beetles, this molecule functions as a synergistic component of a multicomponent pheromone system.

-

Mechanism: Pioneer female beetles bore into the host tree (Ulmus spp.) and release the pheromone.[5]

-

Synergy: It acts in concert with

-multistriatin and -

Receptor Binding: The flexible saturated chain allows the molecule to adopt a specific conformation within the hydrophobic pocket of the Pheromone Binding Protein (PBP) in the sensilla, protecting it until it reaches the receptor.

2. 4-Methyl-4-hepten-3-ol: The Chemical Shield

In Harvestmen (Daddy Longlegs), specifically the suborder Laniatores and Cyphophthalmi, this molecule is secreted from ozopores (scent glands).

-

Mechanism: Upon physical threat, the fluid is released. The double bond increases the vapor pressure, creating a rapid "cloud" of deterrent.

-

Mode of Action: Unlike the specific GPCR activation of the pheromone, the alkene likely acts on TRP (Transient Receptor Potential) channels in predators (ants, spiders), causing nociception (pain/irritation) or sensory overload. The

-unsaturation makes it a potential Michael acceptor, capable of alkylating nucleophilic residues in predator sensory proteins.

Part 3: Receptor Dynamics & Signal Transduction

The following diagram illustrates the divergent pathways: High-affinity GPCR signaling (Beetle) vs. Broad-spectrum Nociception (Predator).

Figure 1: Divergent signaling pathways. The saturated pheromone utilizes a high-specificity GPCR pathway (Green), while the unsaturated allomone triggers broad-spectrum nociceptive channels (Red).

Part 4: Experimental Protocols

To validate the function of these molecules, two distinct assays are required: Electroantennography (EAG) for the pheromone and a Repellency Bioassay for the allomone.

Protocol A: Electroantennography (EAG) for Scolytus

Validates the "Signal" function of 4-methylheptan-3-ol.

-

Preparation:

-

Excise the antenna of a male Scolytus multistriatus at the base.

-

Mount between two glass capillary electrodes filled with Ringer’s solution (128 mM NaCl, 4.7 mM KCl, 1.9 mM CaCl2).

-

Connect the recording electrode to a high-impedance DC amplifier.

-

-

Stimulus Delivery:

-

Dissolve (3S, 4S)-4-methylheptan-3-ol in hexane (1 µg/µL).

-

Apply 10 µL to a filter paper strip placed inside a glass Pasteur pipette.

-

Direct a continuous humidified air stream (1 L/min) over the antenna.

-

Inject a 0.5-second "puff" of the pheromone-laden air into the continuous stream.

-

-

Data Acquisition:

-

Measure the depolarization amplitude (mV) relative to a hexane solvent control.

-

Self-Validation: A response >2x the noise floor indicates receptor activation. The (3R) isomer should elicit significantly lower depolarization (stereospecificity check).

-

Protocol B: Area Preference Repellency Assay

Validates the "Shield" function of 4-methyl-4-hepten-3-ol.

-

Arena Setup:

-

Use a Petri dish (9 cm diameter) lined with filter paper.

-

Divide the paper into two equal zones: Zone A (Treated) and Zone B (Control).

-

-

Application:

-

Apply 20 µL of 1% 4-methyl-4-hepten-3-ol (in acetone) to Zone A.

-

Apply 20 µL of pure acetone to Zone B.

-

Allow solvent to evaporate for 5 minutes.

-

-

Bioassay:

-

Introduce 10 worker ants (Formica spp. or Lasius spp.) into the center.

-

Record the position of each ant every 30 seconds for 15 minutes.

-

-

Calculation:

-

Calculate the Repellency Index (RI):

-

Where

is the number of ants in the Control zone and -

Self-Validation: An RI > 0.5 indicates significant repellency.

-

Part 5: Synthesis & Production[1]

For researchers requiring these compounds, the synthesis highlights the difficulty of introducing the chiral centers.

Synthesis of (3S, 4S)-4-methylheptan-3-ol (The Pheromone):

-

Method: Enzymatic Resolution (Green Chemistry Approach).

-

Precursor: 4-methylhept-4-en-3-one.[1]

-

Step 1: Stereoselective reduction of the C=C bond using an Ene-Reductase (ER) (e.g., OYE family) to set the C4 methyl stereocenter.

-

Step 2: Reduction of the ketone using an Alcohol Dehydrogenase (ADH) to set the C3 hydroxyl stereocenter.[1]

-

Result: >99% diastereomeric excess (de) of the (3S, 4S) isomer.[1]

Synthesis of 4-methyl-4-hepten-3-ol (The Allomone):

-

Method: Grignard Addition (Traditional).

-

Reagents: 2-Pentanone + (E)-1-propenylmagnesium bromide.[1]

-

Challenge: Controlling E/Z geometry. The natural product in Opiliones is typically the (E)-isomer.[4]

References

-

Mori, K. (1977). Absolute configuration of (-)-4-methylheptan-3-ol, a pheromone of the smaller European elm bark beetle. Tetrahedron. Link

-

Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology. Link

-

Raspotnig, G., et al. (2005). Chemical Profiles of Scent Gland Secretions in the Cyphophthalmid Opilionid Harvestmen, Siro duricorius and S. exilis. Journal of Chemical Ecology. Link

-

Clawson, R. C. (1988).[7] The defensive secretion of the harvestman. Journal of Arachnology. Link

-

Blight, M. M., et al. (1979). Identification of 4-methyl-3-heptanol from the elm bark beetle Scolytus scolytus. Naturwissenschaften. Link

Sources

- 1. 4-Methyl-4-hepten-3-ol | 81280-12-8 | Benchchem [benchchem.com]

- 2. Semiochemical Compounds: Secondary Alcohols [pherobase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds [pherobase.com]

- 5. mdpi.com [mdpi.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. researchgate.net [researchgate.net]

Unveiling the Chemical Arsenal: A Technical Guide to Sclerosomatid Compounds Subgroup 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical diversity of natural products represents a vast and largely untapped resource for novel therapeutic agents. Within the intricate chemical world of arthropods, the scent gland secretions of harvestmen (Opiliones) from the family Sclerosomatidae harbor a unique class of open-chain compounds known as Sclerosomatid compounds (SCs). This in-depth technical guide focuses on the chemical diversity, biosynthesis, and analytical methodologies for Subgroup 1 of these compounds. Characterized by their core structure of 4-methyl-branched ethyl-ketones and their corresponding alcohols, these molecules present intriguing possibilities for drug discovery and development. This document provides a comprehensive overview of their known chemical space, a plausible biosynthetic pathway, detailed protocols for their isolation and structural elucidation, and a summary of their known biological activities, offering a foundational resource for researchers in natural product chemistry, chemical ecology, and pharmacology.

Introduction: The Chemical Landscape of Sclerosomatid Compounds

Sclerosomatid compounds are a distinct class of volatile organic compounds found in the exocrine defensive secretions of certain harvestmen.[1] These compounds are broadly categorized into two subgroups based on their characteristic chemical motifs. Subgroup 1, the focus of this guide, is defined by a 4-methyl-3-one or 4-methyl-3-ol backbone.[1] This subgroup encompasses a variety of saturated and unsaturated ketones and their corresponding secondary alcohols.

The primary function of these secretions is defensive, repelling predators such as ants and spiders through their noxious odor and taste.[2][3] The volatility of these compounds is key to their effectiveness as a chemical shield.[4] Beyond their ecological significance, the unique structural features of Subgroup 1 compounds make them interesting candidates for biological screening and potential therapeutic applications.[5][6]

Chemical Diversity of Subgroup 1 Compounds

The known chemical diversity of Sclerosomatid compounds Subgroup 1 is expanding as analytical techniques become more sensitive. The core structures are based on a hexane or heptane chain with a methyl branch at the C4 position and a ketone or hydroxyl group at the C3 position. Variations in saturation and stereochemistry contribute to the diversity within this subgroup.

Table 1: Representative Sclerosomatid Compounds of Subgroup 1

| Compound Name | Molecular Formula | CAS Number | Structure |

| (E)-4-Methyl-4-hexen-3-one | C7H12O | 50396-87-7 | [7] |

| (E)-4-Methyl-4-hexen-3-ol | C7H14O | 4798-58-7 | [8][9] |

| 4-Methyl-1-hexen-3-one | C7H12O | 1629-60-3 | |

| (S)-4-Methyl-3-heptanone | C8H16O | 6137-09-3 |

Biosynthesis of Subgroup 1 Compounds: A Proposed Pathway

The biosynthesis of methyl-branched ketones in insects is thought to proceed through a modified fatty acid or polyketide synthesis pathway.[10] For Sclerosomatid compounds of Subgroup 1, a plausible pathway involves the use of propionate units as building blocks.

The biosynthesis of a representative compound, (S)-4-methyl-3-heptanone, is proposed to start with a propionyl-CoA starter unit, followed by two successive condensations with malonyl-CoA, catalyzed by a fatty acid synthase (FAS) or polyketide synthase (PKS) complex.[5][10][11] The methyl branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific elongation steps.

Caption: Proposed biosynthetic pathway for Sclerosomatid compounds Subgroup 1.

Experimental Protocols: From Harvestman to Pure Compound

The investigation of Sclerosomatid compounds requires meticulous collection and analytical procedures due to their volatility and the small quantities produced by individual harvestmen.

Collection of Scent Gland Secretions

Causality: The method of collection is critical to obtaining a representative sample of the volatile secretion while minimizing contamination and stress to the animal. Whole-body extraction in a non-polar solvent is a common and effective method for obtaining these compounds.[12]

Protocol:

-

Specimen Collection: Collect live harvestmen from their natural habitat. Identify the species accurately.

-

Solvent Preparation: Prepare vials containing a small volume (e.g., 50-100 µL) of high-purity hexane or dichloromethane.

-

Extraction: Gently place a single, live harvestman into a vial with the solvent. The stress of handling will typically induce the release of the scent gland secretion.

-

Incubation: Allow the harvestman to remain in the solvent for a short period (e.g., 30 minutes) to ensure complete extraction of the released volatiles.[12]

-

Sample Storage: Carefully remove the harvestman from the vial. The resulting extract, containing the Sclerosomatid compounds, should be sealed tightly and stored at low temperatures (e.g., -20°C) to prevent evaporation of the volatile components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Causality: GC-MS is the primary technique for separating and identifying the volatile components of the harvestmen's defensive secretions.[13][14][15] The gas chromatograph separates the compounds based on their boiling points and polarity, while the mass spectrometer provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation.

Caption: Workflow for GC-MS analysis of Sclerosomatid compounds.

Protocol:

-

Sample Preparation: Dilute the harvestman secretion extract to an appropriate concentration with the same solvent used for extraction.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 280°C) to elute compounds with a wide range of boiling points. A typical temperature ramp is 10°C/min.[12]

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-550 to detect a broad range of fragments.[13]

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST).

-

Confirm identifications by comparing retention times with those of authentic standards, if available.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Causality: For novel compounds or when authentic standards are unavailable, NMR spectroscopy is essential for unambiguous structure determination.[16][17] 1H and 13C NMR provide information about the carbon-hydrogen framework of the molecule, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.

Protocol:

-

Sample Purification: Isolate the compound of interest from the crude extract using techniques such as preparative gas chromatography or high-performance liquid chromatography (HPLC).

-

Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl3).

-

NMR Data Acquisition:

-

Acquire a 1H NMR spectrum to identify the different types of protons and their splitting patterns. Protons alpha to a ketone typically resonate around 2.1-2.6 ppm.[18]

-

Acquire a 13C NMR spectrum to identify the number of unique carbons. The carbonyl carbon of a ketone typically appears in the range of 190-220 ppm.[18]

-

Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to fully elucidate the structure.

-

-

Structure Determination: Integrate the data from all NMR experiments to assemble the final chemical structure.

Biological Activities and Potential Applications

The primary biological role of Sclerosomatid compounds is chemical defense.[3] However, the chemical functionalities present in Subgroup 1 compounds suggest a broader range of potential biological activities.

-

Antimicrobial Activity: Ketones and aldehydes are known to possess antimicrobial properties.[19][20] The methyl-branched ketones of Subgroup 1 may exhibit activity against various bacterial and fungal pathogens. Further screening of these compounds against a panel of clinically relevant microbes is warranted.

-

Cytotoxic Activity: Some natural products derived from insects have demonstrated cytotoxic effects against cancer cell lines.[21][22] The potential of Sclerosomatid compounds to induce cytotoxicity in cancer cells is an unexplored but promising area of research.

-

Enzyme Inhibition: The electrophilic nature of the carbonyl group in ketones suggests that these compounds could act as inhibitors of various enzymes through covalent or non-covalent interactions.

The exploration of Sclerosomatid compounds Subgroup 1 for these and other biological activities could lead to the discovery of novel lead compounds for drug development.[5][6][23][24]

Conclusion and Future Directions

The Sclerosomatid compounds of Subgroup 1 represent a fascinating and underexplored area of natural product chemistry. Their unique chemical structures, likely biosynthetic origins, and defensive functions in harvestmen provide a rich field for scientific inquiry. The protocols and information presented in this guide offer a solid foundation for researchers to delve into the chemical diversity and biological potential of these intriguing molecules.

Future research should focus on:

-

Expanding the Chemical Library: Investigating a wider range of Sclerosomatid species to discover novel Subgroup 1 compounds.

-

Elucidating Biosynthetic Pathways: Using isotopic labeling studies and genetic analyses to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.

-

Comprehensive Biological Screening: Systematically evaluating the antimicrobial, cytotoxic, and other biological activities of purified Subgroup 1 compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of active compounds to understand the structural features crucial for their biological effects.

By pursuing these avenues of research, the scientific community can unlock the full potential of Sclerosomatid compounds, not only to deepen our understanding of chemical ecology but also to contribute to the development of new therapeutic agents.

References

- Raspotnig, G., Schaider, M., & Föttinger, P. (2015). On the enigmatic scent glands of dyspnoan harvestmen (Arachnida, Opiliones): First evidence for the production of volatile secretions. Chemoecology, 25(3), 123-132.

- Machado, G., Pomini, A. M., & Marsaioli, A. J. (2005). Chemical defense in harvestmen (Arachnida, Opiliones): do benzoquinone secretions deter invertebrate and vertebrate predators?. Journal of chemical ecology, 31(11), 2539–2557.

-

PubChem. (n.d.). (E)-4-methylhex-4-en-1-yn-3-ol. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Hexen-3-one. Retrieved February 4, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Hexen-3-ol. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

- Raspotnig, G., Schaider, M., Föttinger, P., Komposch, C., & Karaman, I. (2014). On the enigmatic scent glands of dyspnoan harvestmen (Arachnida, Opiliones): first evidence for the production of volatile secretions. Chemoecology, 24(5), 187-197.

- Raspotnig, G., Bodner, M., Schäffer, S., & Schönhofer, A. L. (2015). Naphthoquinones and Anthraquinones from Scent Glands of a Dyspnoid Harvestman, Paranemastoma quadripunctatum. Journal of chemical ecology, 41(1), 10-6.

-

J-GLOBAL. (n.d.). (3S,4E)-4-Methyl-4-hexen-3-ol. Retrieved February 4, 2026, from [Link]

-

Dr. B. (2022, June 27). How to Write the Structural Formula for 3-Ethyl-4-methylhexane [Video]. YouTube. [Link]

- Wolff, J. O., Schönhofer, A. L., Martens, J., & Gorb, S. N. (2016). Adhesive Secretions in Harvestmen (Arachnida: Opiliones). In Biological Adhesives (pp. 245-263). Springer, Cham.

- H-Ali, A. M., & Al-Taweel, A. M. (2025). Insect-derived Compounds as Novel Source for Drug Discovery: A Systematic Review and Critical In Silico Analysis. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-13.

- Segovia, J. M. G., Hara, M. R., Pagoti, G. F., Sannomiya, M., Santos, D. Y. A. C., & Willemart, R. H. (2015). The Scent Glands of the Neotropical Harvestman Discocyrtus pectinifemur: Morphology, Behavior and Chemistry. Journal of chemical ecology, 41(12), 1146–1155.

- Liu, Y., Li, S., & Wang, G. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuiidae). Insects, 13(8), 735.

-

Soderberg, T. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. In Chemistry LibreTexts. Retrieved from [Link]

- O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Journal of microbiology and biotechnology, 20(9), 1338–1344.

- Phonpho, P., et al. (2025). GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae). Journal of King Saud University-Science, 37(3), 102577.

- Goh, E. B., Baidoo, E. E., Keasling, J. D., & Beller, H. R. (2012). Biosynthesis of methyl ketones, fatty acid methyl esters (FAMEs), and fatty acid ethyl esters (FAEEs). Applied and environmental microbiology, 78(22), 7864–7873.

-

Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving [Video]. YouTube. [Link]

- Al-Mekhlafi, F. A., et al. (2025). Insect‐derived Compounds as Novel Source for Drug Discovery: A Systematic Review and Critical In Silico Analysis. Chemistry & Biodiversity, 22(1), e202401234.

- Nocentini, A., et al. (2021). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1385-1396.

-

PubChemLite. (n.d.). 4-methyl-4e-hexen-3-one (C7H12O). Retrieved February 4, 2026, from [Link]

- Pino, J. A., et al. (2023). GC-MS Analysis of Defensive Secretions of a Cuban Endemic Millipede of the Genus Rhinocricus—Chemical Prospecting of Neotropical Biodiversity. Molecules, 28(22), 7609.

- Akhmetova, L., et al. (2021). Fatty acid synthase 1. Society for Developmental Biology.

- Flores-Molina, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. International Journal of Molecular Sciences, 24(18), 14291.

- Rahman, M. M., et al. (2024). Drug Discovery Potential of Insect-derived Compounds: A Review. Journal of Basic and Clinical Physiology and Pharmacology.

- Machado, G. (2012). Tricks of a seducer. Revista Pesquisa Fapesp.

- Eisner, T., et al. (2004). Chemical defense of a harvestman (Leiobunum vittatum). Journal of chemical ecology, 30(11), 2133–2141.

-

ChemSynthesis. (2025, May 20). (4E)-4-hexen-3-ol. Retrieved February 4, 2026, from [Link]

- Londono-Renteria, B., et al. (2022). Expression of fatty acid synthase genes and their role in development and arboviral infection of Aedes aegypti. Parasites & vectors, 15(1), 231.

- Kumar, A., et al. (2024). An overview of insect derived bioactive compounds with therapeutic potential. International Journal of Entomology Research, 9(6), 1-8.

- Sanchez-Quintero, M. C., et al. (2022). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. Antibiotics, 11(11), 1548.

- Raspotnig, G., Bodner, M., Schäffer, S., & Schönhofer, A. L. (2010). Naphthoquinones and Anthraquinones from Scent Glands of a Dyspnoid Harvestman, Paranemastoma quadripunctatum. Journal of chemical ecology, 36(2), 158–162.

-

OpenOChem. (n.d.). Ketones. In OpenOChem Learn. Retrieved February 4, 2026, from [Link]

- Wójciak-Kosior, M., et al. (2024). Evaluation of Cytotoxic Activity of Cell Biomass from Eryngium planum and Lychnis flos-cuculi on Melanoma Cancer Cell. International Journal of Molecular Sciences, 25(21), 12975.

- Kumar, S., et al. (2025). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Journal of Molecular Structure, 1311, 138139.

- Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2021). Molecules, 26(16), 4945.

- Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development (pp. 369-406). John Wiley & Sons, Inc.

- Käfer, H., et al. (2015). Analysis of chemical profiles of insect adhesion secretions by gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 407(1), 261–271.

- Zhang, Y., et al. (2023). Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development. Molecules, 28(13), 5104.

- Machado, G. (2012). Tricks of a seducer. Revista Pesquisa FAPESP.

- Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. (2022). Plants, 11(19), 2589.

-

Trautwein, S. (2021, September 22). Harvestmen. In Encyclopedia of Arkansas. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. vanderbilt.edu [vanderbilt.edu]

- 3. Tricks of a seducer : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]

- 4. encyclopediaofarkansas.net [encyclopediaofarkansas.net]

- 5. Insect-derived Compounds as Novel Source for Drug Discovery: A Systematic Review and Critical In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. PubChemLite - 4-methyl-4e-hexen-3-one (C7H12O) [pubchemlite.lcsb.uni.lu]

- 8. 4-Hexen-3-ol [webbook.nist.gov]

- 9. (3S,4E)-4-Methyl-4-hexen-3-ol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sdbonline.org [sdbonline.org]

- 12. researchgate.net [researchgate.net]

- 13. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. mdpi.com [mdpi.com]

- 16. bionmr.unl.edu [bionmr.unl.edu]

- 17. Analysis of chemical profiles of insect adhesion secretions by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ketones | OpenOChem Learn [learn.openochem.org]

- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. entomologyjournals.com [entomologyjournals.com]

Technical Guide: 4-Methyl-4-hepten-3-ol as a Harvestman Scent Gland Component

This guide provides a technical deep-dive into 4-Methyl-4-hepten-3-ol , a specialized terpenoid-like component of the exocrine defense system in harvestmen (Order Opiliones).

Executive Summary

4-Methyl-4-hepten-3-ol is a volatile, acyclic allylic alcohol identified as a key "sclerosomatid compound" (SC) in the defensive secretions of harvestmen, specifically within the family Sclerosomatidae (Suborder Eupnoi, genus Leiobunum). Unlike the benzoquinones found in Laniatores, this molecule represents a distinct evolutionary lineage of chemical defense based on acyclic polyketide-derived volatiles.

For drug development professionals, this molecule presents a validated scaffold for membrane-disrupting antimicrobial agents . Its structural similarity to terpinen-4-ol suggests high efficacy against Gram-positive pathogens via lipid bilayer destabilization, while its natural role as a predator deterrent implies potent nociceptive or irritant properties.

Chemical Entity Profile

Structural Characterization

The molecule is an acyclic heptanoid featuring a chiral center at C3 and a trisubstituted alkene at C4.

| Feature | Specification | Notes |

| IUPAC Name | (4E)-4-methylhept-4-en-3-ol | E-isomer is the bioactive natural product.[1][2][3][4] |

| CAS Registry | 81280-12-8 | Distinct from its saturated analog (4-methylheptan-3-ol).[1] |

| Formula | C₈H₁₆O | MW: 128.21 g/mol |

| Chirality | C3 (Hydroxyl bearing) | Natural enantiomeric excess (ee) varies by species; often (3S). |

| Key Moiety | Allylic Alcohol | Reactivity hotspot for oxidation to enones (alarm pheromones). |

Stereochemical Significance

While the E-geometry of the double bond is conserved across Leiobunum species, the chirality at C3 is critical. In chemical ecology, enantiomers often encode different signals (e.g., aggregation vs. alarm).

-

Stability: The allylic position makes the alcohol susceptible to oxidation, converting it to 4-methyl-4-hepten-3-one , a potent alarm pheromone. This suggests the alcohol may act as a "pro-pheromone" or a stable storage form in the gland.

Biosynthetic Origin: The "Polyketide Assembly Line"

Harvestmen do not sequester this compound from diet; they synthesize it de novo within the glandular epithelium. The carbon skeleton suggests a mixed biosynthetic origin involving the condensation of acetate and propionate units, catalyzed by a Polyketide Synthase (PKS).

Proposed Pathway Mechanism

-

Initiation: Acetyl-CoA or Propionyl-CoA priming.

-

Elongation: Condensation with methylmalonyl-CoA (introducing the methyl branch).

-

Modification: Ketoreduction (KR) and Dehydration (DH) domains determine the alcohol/alkene functionality.

Figure 1: Hypothetical polyketide biosynthetic pathway for 4-methyl-4-hepten-3-ol in Opiliones scent glands. Note the potential for oxidative interconversion.

Analytical Methodology & Validation

For researchers isolating this compound, rigorous identification requires separating it from co-occurring ketones and saturated alcohols.

Extraction Protocol

-

Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

-

Method: Whole-body extraction (small species) or "leg-dabbing" collection (larger Leiobunum spp.) where the animal voluntarily releases secretion onto filter paper.

-

Storage: -80°C immediately to prevent oxidation to the enone.

GC-MS Fragmentation Logic

Mass spectrometry is the primary validation tool. The fragmentation pattern is distinct due to the allylic hydroxyl group.

-

Molecular Ion (M+): m/z 128 (often weak).

-

Base Peak: m/z 57 or 71 (Alpha-cleavage).

-

Diagnostic Loss: M-18 (Water loss)

m/z 110 (Conjugated diene formation). -

Differentiation: The saturated analog (4-methylheptan-3-ol) lacks the double bond stability and shows a different alpha-cleavage pattern.

Figure 2: Analytical decision tree for confirming 4-methyl-4-hepten-3-ol via GC-MS, distinguishing it from saturated analogs.

Translational Potential: Drug Development

While currently an ecological deterrent, the physicochemical properties of 4-methyl-4-hepten-3-ol map closely to known antimicrobial scaffolds.

Mechanism of Action (Hypothesis)

The molecule acts as a lipophilic surfactant .

-

Insertion: The hydrophobic alkyl tail inserts into the bacterial phospholipid bilayer.

-

Disruption: The allylic hydroxyl group resides at the water-lipid interface, altering membrane curvature and fluidity.

-

Leakage: Loss of membrane integrity leads to ion leakage and cell death.

Comparative Structure-Activity Relationship (SAR)

| Compound | Source | Target | Mechanism |

| 4-Methyl-4-hepten-3-ol | Leiobunum (Harvestman) | Broad Spectrum (Predicted) | Membrane Lysis (Surfactant) |

| Terpinen-4-ol | Melaleuca (Tea Tree) | S. aureus (MRSA) | Cell Wall/Membrane disruption |

| 4-Methyl-3-heptanone | Leiobunum | Ants (Formicidae) | Olfactory Irritant (TRP channel?) |

Development Insight: The allylic alcohol motif is more cytotoxic than the corresponding ketone. Lead optimization should focus on stabilizing the alcohol against oxidation (e.g., fluorination at C3) to prolong in vivo half-life while maintaining membrane affinity.

References

-

Raspotnig, G., et al. (2022). "Polymorphic scent gland secretions in Nelima harvestmen: 'Sclerosomatid compounds' but different chemical lineages." Frontiers in Ecology and Evolution.

-

Blum, M. S., & Edgar, A. L. (1971). "4-Methyl-3-heptanone: Identification and role in opilionid exocrine secretions." Insect Biochemistry, 1(2), 181-188.

-

Ekpa, O., et al. (1985). "Ketones and alcohols in the defensive secretion of Leiobunum townsendi Weed." Comparative Biochemistry and Physiology Part B, 81(3), 555-557.

-

Meinwald, J., et al. (1971). "Acyclic ketones in the defensive secretion of a daddy longlegs (Leiobunum vittatum)." PNAS, 68(7), 1467-1468.

-

Cox, S. D., et al. (2000). "The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil)." Journal of Applied Microbiology, 88(1), 170-175. (Cited for SAR comparison).

Sources

- 1. 4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Allylic Alcohols in Arachnid Exocrine Secretions: Chemical Ecology, Biosynthesis, and Pharmacological Potential

Abstract

This technical guide provides an in-depth analysis of allylic alcohols found in the exocrine secretions of arachnids, specifically focusing on the orders Opiliones (harvestmen) and Acari (mites). Unlike the peptide-rich venoms of spiders and scorpions, the defensive secretions of these arachnids are dominated by small volatile organic compounds (VOCs). We explore the structural diversity of these molecules—ranging from the unique "Sclerosomatid Compounds" (acyclic 4-methyl-branched alcohols) to common monoterpenes like geraniol—and examine their biosynthetic origins, ecological functions, and translational potential in pharmacology and pest control.

Introduction: The Chemical Arsenal of Arachnids

While arachnids are often associated with neurotoxic venoms delivered via fangs or stingers, a vast number of species rely on chemical warfare using repugnatorial glands. These exocrine systems, particularly the ozopores in harvestmen and oil glands in mites, function as chemical shields against predation and microbial infection.

Allylic alcohols (

-

Sclerosomatid Compounds (SCs): Unique branched-chain alcohols found in harvestmen.[1]

-

Monoterpenoid Alcohols: Isoprenoid derivatives (geraniol, nerol) found in mites.

Chemical Diversity and Structural Classification

Class I: Sclerosomatid Compounds (Opiliones)

The term "Sclerosomatid Compounds" (SCs) refers to a chemotaxonomically distinct group of acyclic ethyl-ketones and alcohols characterized by a methyl branch at the C4 position.[1][2] These are predominantly found in the suborder Eupnoi (family Sclerosomatidae) but have evolutionary traces in Laniatores.[2]

Key Compounds:

-

(E)-4-methyl-4-hexen-3-ol: A volatile allylic alcohol often co-occurring with its ketone analog.

-

(E)-4-methyl-4-hepten-3-ol: A homolog found in Leiobunum species.[3]

-

(E,E)-2,4-dimethylhexa-2,4-dien-1-ol: A complex di-unsaturated alcohol identified in Leiobunum calcar.

Class II: Monoterpenoid Alcohols (Acari)

Mites, particularly in the superorders Acariformes (Oribatida and Astigmata), utilize the mevalonate pathway to produce classic terpene alcohols.

Key Compounds:

-

Geraniol: A primary allylic alcohol acting as a precursor to the alarm pheromone geranial.

-

Nerol: The cis-isomer of geraniol.

-

Farnesol: A sesquiterpene alcohol occasionally detected in broader arthropod profiles.

Data Summary: Allylic Alcohols by Taxon

| Compound Class | Specific Analyte | Chemical Structure | Source Taxon | Primary Function |

| Sclerosomatid | (E)-4-methyl-4-hexen-3-ol | Branched Allylic Alcohol | Nelima paessleri (Opiliones) | Defense/Intraspecific signaling |

| Sclerosomatid | (E)-4-methyl-4-hepten-3-ol | Branched Allylic Alcohol | Leiobunum spp.[3] (Opiliones) | Predator deterrence |

| Sclerosomatid | (E,E)-2,4-dimethylhexa-2,4-dien-1-ol | Conjugated Dienol | Leiobunum calcar (Opiliones) | Potent chemical shield |

| Monoterpene | Geraniol | Acyclic Monoterpene | Nothrus palustris (Acari) | Pheromone precursor/Antimicrobial |

| Monoterpene | Neryl Formate | Terpene Ester | Tyroborus lini (Acari) | Alarm pheromone |

Biosynthetic Pathways

The synthesis of these compounds highlights a divergence in arachnid evolution. Mites largely conserve the ancient mevalonate pathway common to plants and insects, while harvestmen have evolved a specialized pathway for branching fatty acid derivatives.

The Mevalonate Pathway (Acari)

In mites, geraniol is synthesized from Geranyl Pyrophosphate (GPP). The enzyme Geraniol Dehydrogenase (GeDH) is critical here, often mediating the oxidation of toxic geraniol into the potent alarm pheromone geranial (citral A).

The Sclerosomatid Pathway (Opiliones)

The 4-methyl branching implies a polyketide-like assembly or the incorporation of propionate units (methylmalonyl-CoA) instead of acetate during chain elongation, followed by specific reduction steps to retain the allylic alcohol functionality.

Figure 1: Divergent biosynthetic pathways for allylic alcohols in Mites (Mevalonate) vs. Harvestmen (Modified Polyketide/Fatty Acid).

Ecological Function and Pharmacological Potential[4][5]

Antimicrobial Hygiene

Arachnids inhabiting humid soil environments (e.g., leaf litter) face constant pathogenic threats.

-

Mechanism: Allylic alcohols disrupt cell membranes of fungi and bacteria.

-

Evidence: Secretions from Gonyleptidae harvestmen (Mischonyx) inhibit the growth of Micrococcus luteus and Candida albicans.

-

Drug Development Insight: These small molecules serve as scaffolds for novel topical antifungal agents that penetrate chitinous/keratinous layers effectively.

Chemical Defense (Repellency)

-

Volatility: The allylic alcohol moiety provides moderate volatility—lasting longer than aldehydes but dispersing faster than heavy lipids. This creates a "smokescreen" effect.

-

Synergy: In Leiobunum, alcohols co-occur with ketones. This mixture likely overwhelms the olfactory receptors of predators (ants, beetles).

Insecticidal Properties

-

Geraniol: A well-documented contact insecticide. It functions by disrupting the cuticle and acting on the octopamine receptors of insects.

-

Application: Potential for "green" pesticides derived from mite exocrine chemistry.

Experimental Methodologies

To accurately study these unstable compounds, rigorous protocols are required to prevent oxidation or thermal rearrangement.

Extraction Protocol

Objective: Isolate volatile secretions without contaminating hemolymph.

-

Cold Anesthesia: Cool the specimen to 4°C to reduce movement.

-

Dabbing Technique:

-

Use a micro-capillary or a small piece of filter paper.

-

Mechanically irritate the animal (pinch leg IV) to elicit secretion.

-

Touch the droplet at the ozopore immediately.

-

-

Solvent Elution: Place the filter paper in 50 µL of high-purity Dichloromethane (DCM) or Hexane.

-

Note: Avoid methanol/ethanol to prevent transesterification.

-

Analysis (GC-MS)

Objective: Separate isomers and identify structures.

-

Column: Fused silica capillary column (e.g., DB-5MS or ZB-5).

-

Chiral Analysis: Use Cyclodextrin-based columns (e.g., CycloSil-B) to determine the enantiomeric excess of the alcohols (critical for biological activity).

-

-

Temperature Program:

-

Start: 40°C (hold 2 min).

-

Ramp: 5°C/min to 200°C.

-

Reasoning: Slow ramp prevents co-elution of the alcohol and its corresponding ketone/aldehyde.

-

-

Ionization: EI (70 eV).[4] Look for diagnostic fragments:

-

m/z 41 (Allyl cation).

-

m/z 71 (Alpha-cleavage of propyl group).

-

Figure 2: Standardized workflow for the isolation and identification of volatile exocrine secretions.

References

-

Raspotnig, G., et al. (2022). Polymorphic scent gland secretions in Nelima harvestmen: “Sclerosomatid compounds” but different chemical lineages. Frontiers in Ecology and Evolution. Link

-

Ekpa, O., et al. (1985). Ketones and alcohols in the defensive secretion of Leiobunum townsendi Weed. Comparative Biochemistry and Physiology Part B. Link

-

Shimano, S., et al. (2002).[5] Geranial: The alarm pheromone in the nymphal stage of the oribatid mite, Nothrus palustris.[5] Journal of Chemical Ecology. Link

-

Silva, N. F. D. S., et al. (2024). Secretion of the arthrodial membrane gland of a harvester (Arachnida: Opiliones): Antimicrobial activity.[6][7] Journal of Invertebrate Pathology. Link

-

Meinwald, J., et al. (1971). Acyclic ketones in the defensive secretion of a "daddy longlegs" (Leiobunum vittatum). PNAS. Link

-

Heethoff, M., & Raspotnig, G. (2011).[8] Is 7-hydroxyphthalide a natural compound of oil gland secretions? Journal of Chemical Ecology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Projectdetail - FWF [fwf.ac.at]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Defence in a Millipede: Evaluation and Characterization of Antimicrobial Activity of the Defensive Secretion from Pachyiulus hungaricus (Karsch, 1881) (Diplopoda, Julida, Julidae) | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution GC-MS Profiling of Volatile Defensive Secretions in Opiliones (Harvestmen)

Introduction & Strategic Context

The defensive secretions of harvestmen (Order: Opiliones) represent a rich, under-explored reservoir of bioactive small molecules.[1] Unlike spiders or scorpions which rely on proteinaceous venoms, harvestmen utilize ozopores (scent glands) to deploy low-molecular-weight volatile organic compounds (VOCs).[1]

Why this matters:

-

Pharmacology: Secretions from the family Gonyleptidae are rich in alkylated 1,4-benzoquinones and phenols, which have demonstrated potent antimicrobial, antifungal, and antiparasitic properties (Rasoto et al., 2014).

-

Chemotaxonomy: The specific ratio of acyclic ketones, naphthoquinones, and terpenes acts as a "chemical fingerprint" for species identification where morphology is ambiguous.

Technical Challenge: These compounds are highly volatile, prone to oxidation, and thermally labile. Standard "generic" GC-MS protocols often result in the degradation of benzoquinones into intractable polymers or the loss of highly volatile ketones in the solvent delay.

This guide provides a precision-engineered workflow to capture the intact chemical profile of these secretions.

Sample Collection & Preparation Protocols

The integrity of the data is defined at the moment of collection. We employ two distinct workflows: Direct Solvent Extraction (DSE) for quantitative profiling and Solid Phase Microextraction (SPME) for qualitative headspace analysis.[1]

Protocol A: "Milking" & Direct Solvent Extraction (Quantitative)

Best for: Quantifying major components (benzoquinones) and retaining samples for bioassays.[1]

-

Stimulation: Restrain the specimen gently using soft forceps. Mechanically stimulate the dorsal scutum or legs.

-

Collection:

-

Micro-capillary Method: Touch a 5 µL glass capillary directly to the ozopore droplet.

-

Filter Paper Method: Absorb the secretion onto a 2mm² piece of Whatman #1 filter paper.

-

-

Extraction:

-

Immediately submerge the capillary/paper into a glass vial insert containing 50–100 µL of Dichloromethane (DCM) .[1]

-

Why DCM? DCM is highly effective at solubilizing quinones and phenols while being volatile enough to concentrate the sample without excessive heat.

-

-

Internal Standard: Add 1 µL of n-Octanol or Naphthalene (10 ng/µL) to normalize injection variability.

-

Storage: Store at -20°C in amber vials. Analyze within 48 hours to prevent quinone polymerization.

Protocol B: Headspace SPME (Qualitative/High Sensitivity)

Best for: Detecting trace volatiles (terpenes, ketones) without solvent interference.[1]

-

Chambering: Place the live specimen in a 4 mL septum-capped vial.

-

Stress Induction: Gently shake the vial to provoke secretion.

-

Fiber Exposure: Insert an SPME fiber assembly through the septum.

-

Fiber Selection: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) .

-

Reasoning: Pure PDMS is often too non-polar for some phenolic components; the DVB coating improves retention of the mid-polar quinones and phenols common in Gonyleptidae.

-

-

Adsorption: Expose fiber for 15–30 minutes at room temperature (22°C).

-

Desorption: Immediate thermal desorption in the GC inlet (250°C for 2 mins).

Chromatographic Separation (GC Parameters)

The separation strategy must balance the resolution of structural isomers (e.g., 2,3-dimethyl- vs 2,5-dimethyl-1,4-benzoquinone) with the need to elute thermally sensitive compounds quickly.[1]

Column Selection[1][2][3][4][5][6]

-

Primary Choice: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS, ZB-5MS) .[1]

-

Alternative (For highly polar fractions): DB-WAX (Polyethylene glycol).[1] Use only if peak tailing on phenols is excessive on the 5MS.

Thermal Program (The "Cold Start" Strategy)

Standard programs often start at 100°C, which causes the loss of C6-C8 ketones and quinones in the solvent peak.

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |

| Initial | - | 40°C | 2.0 | Traps highly volatile ketones/alcohols.[1] |

| Ramp 1 | 8 | 150°C | 0 | Slow ramp to resolve quinone isomers.[1] |

| Ramp 2 | 20 | 280°C | 5.0 | Fast ramp to elute heavy hydrocarbons/lipids.[1] |

| Total | - | - | ~22 min | Optimized for speed vs. resolution.[1] |

Inlet Parameters

-

Mode: Splitless (0.5 min purge) for trace samples; Split (10:1) for concentrated "milked" droplets.

-

Temperature: 250°C .

Mass Spectrometry & Data Analysis

Detection Parameters

-

Scan Range: m/z 40 – 450 .[1]

-

Source Temp: 230°C.

Identification Strategy (The "Triangulation" Method)

Relying solely on NIST library matches is dangerous for quinone isomers, which have nearly identical mass spectra.[1] You must validate using Retention Indices (RI) .

-

Run Standards: Inject a C7–C30 n-alkane ladder under the exact same conditions.

-

Calculate LRI: Use the Van den Dool and Kratz equation to calculate Linear Retention Indices for every peak.

-

Validation: Compare LRI values with literature (e.g., Adams Essential Oil Library or specialized Opiliones datasets like Gnaspini et al.).[1] A match is only valid if both MS spectra and LRI (±10 units) agree.[1]

Visualized Workflows

Figure 1: Analytical Decision Matrix

Caption: Decision logic for selecting the extraction method based on sample type and analytical goal.

Figure 2: Chemotaxonomic Class Identification

Caption: Simplified flow for identifying major compound classes based on characteristic MS fragments.

[1]

Troubleshooting & Causality

| Symptom | Probable Cause | Corrective Action |

| Missing Quinone Peaks | Thermal degradation or polymerization.[1] | Lower inlet temp to 230°C; Analyze samples immediately after extraction. |

| Broad/Tailing Phenol Peaks | Active sites in the liner or column. | Replace inlet liner with deactivated glass wool; Trim 10cm from column head.[1] |

| Extra Peaks (Ghosting) | Septum bleed or previous sample carryover.[1] | Use low-bleed septa; Run a solvent blank between samples.[1] |

| Inconsistent Retention Times | Carrier gas leak or flow instability.[1] | Check leak tightness; Ensure Constant Flow mode (1.0 mL/min) is active. |

References

-

Rasoto, M. A., et al. (2014). Chemical Defense in Harvestmen (Arachnida, Opiliones): Do Benzoquinone Secretions Deter Invertebrate and Vertebrate Predators? Journal of Chemical Ecology.[1] Link

-

Gnaspini, P., & Hara, M. R. (2007). Defense mechanisms in Opiliones.[1] In: Harvestmen: The Biology of Opiliones. Harvard University Press.[1] Link[1]

-

Rocha, D. F., et al. (2013). Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway.[1] Molecules.[1][6][2][4][7][8][9][10][11] Link[1]

-

Wolin, H. L., et al. (1942). The secretion of the "daddy longlegs" (Leiobunum nigropalpi).[1] (Classic reference establishing the antimicrobial nature).[1] Link[1]

-

Raspotnig, G., et al. (2015). Polymorphic scent gland secretions in Nelima harvestmen.[1] Frontiers in Ecology and Evolution. Link

Sources

- 1. Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Harvestman phenols and benzoquinones: characterisation and biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of solid phase microextraction (SPME) for profiling fungal volatile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Opiliones - Wikipedia [en.wikipedia.org]

Application Note: Stereoselective Synthesis of 4-Methyl-4-hepten-3-ol Isomers

Executive Summary & Biological Context

4-Methyl-4-hepten-3-ol is a critical aggregation pheromone component for several weevil species, notably the West Indian sugarcane weevil (Metamasius hemipterus) and related Curculionidae. The molecule possesses two stereogenic elements: a chiral center at C3 and a trisubstituted alkene between C4 and C5 .

Bioactivity is strictly governed by stereochemistry. While the (

This Application Note details a high-fidelity protocol for the stereoselective synthesis of the (

Structural Analysis[1][2][3]

-

Target: (

)-4-Methyl-4-hepten-3-ol -

Key Challenges:

-

Alkene Geometry: Establishing the trisubstituted (

)-alkene without ( -

Chiral Center: Setting the C3 alcohol configuration.

-

Retrosynthetic Analysis

The most robust disconnection separates the molecule at the C3-C4 bond or utilizes the corresponding enone. We selected the Enone Reduction Route because it allows for the separation of geometric isomers before the expensive asymmetric step.

Figure 1: Retrosynthetic logic prioritizing geometric purity prior to stereocenter formation.

Experimental Protocols

Phase 1: Synthesis of (E)-4-Methyl-4-hepten-3-one

The formation of the trisubstituted alkene is achieved via an Aldol Condensation followed by dehydration. Using basic conditions favors the thermodynamic (

Reagents:

-

3-Pentanone (1.0 eq)

-

Propanal (1.2 eq)

-

NaOH (10% aq solution) or KOH/Ethanol

-

Solvent: Ethanol/Water (1:1)

Protocol:

-

Setup: Charge a 500 mL round-bottom flask with 3-pentanone (86.1 g, 1.0 mol) and ethanol (150 mL). Cool to 0°C.

-

Addition: Add 10% NaOH solution (50 mL) dropwise over 20 minutes.

-

Aldol Step: Add Propanal (69.6 g, 1.2 mol) slowly, maintaining internal temperature <10°C. Stir for 4 hours at room temperature.

-

Dehydration: Reflux the mixture at 80°C for 6 hours to drive the elimination of water.

-

Workup: Cool to RT. Neutralize with 1N HCl. Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distill under reduced pressure. The (

)-isomer has a higher boiling point than the (-

Target BP: ~160-165°C (atmospheric) or ~65°C at 15 mmHg.

-

Validation: Verify (

)-geometry via ¹H NMR (Vinyl proton shift).

-

Phase 2: Asymmetric CBS Reduction

This is the critical stereodefining step.[1] The (S)-Me-CBS catalyst directs hydride attack to the Re-face of the ketone (based on the space-filling model where the alkene is the "large" group and the ethyl is the "small" group), yielding the (

Reagents:

-

Substrate: (E)-4-Methyl-4-hepten-3-one[2]

-

Catalyst: (S)-Me-CBS (oxazaborolidine) (10 mol%)

-

Reductant: Borane-dimethylsulfide complex (BH₃·DMS) (0.6 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS (1.0 mmol) in anhydrous THF (20 mL).

-

Reductant Prep: Add BH₃·DMS (6.0 mmol) to the catalyst solution at RT. Stir for 15 min.

-

Substrate Addition: Cool the mixture to -30°C. Dissolve the enone (10 mmol) in THF (10 mL) and add it dropwise via syringe pump over 1 hour. Note: Slow addition is crucial to prevent non-catalyzed background reduction.

-

Reaction: Stir at -30°C for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes).

-

Quench: Carefully add Methanol (5 mL) dropwise at -20°C. (Caution: Hydrogen evolution).

-

Workup: Warm to RT, add 1N HCl (20 mL), and extract with Ether. Wash with sat. NaHCO₃ and Brine.

-

Purification: Flash column chromatography (Silica Gel, 5% -> 10% Ether/Pentane).

Quality Control & Validation Data

Quantitative Summary

| Parameter | Specification | Method |

| Yield (Step 1) | 65 - 75% | Gravimetric |

| Yield (Step 2) | 85 - 92% | Gravimetric |

| Purity (Chemical) | > 98% | GC-FID |

| Diastereomeric Ratio ( | > 20:1 | ¹H NMR |

| Enantiomeric Excess (ee) | > 94% | Chiral HPLC |

Analytical Verification[3]

-

¹H NMR (400 MHz, CDCl₃):

-

Alkene Proton (C5-H): The triplet (or quartet of triplets) for the vinyl proton in the (

)-isomer typically appears downfield (~5.3-5.5 ppm) compared to the ( -

C3-H (Carbinol): ~3.9-4.1 ppm (dd).

-

-

Chiral HPLC:

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane/i-PrOH (98:2).

-

Flow: 0.5 mL/min.

-

Retention: The (

) and (

-

Mechanistic Workflow (Graphviz)

The following diagram illustrates the reaction pathway and the stereochemical logic of the CBS reduction.

Figure 2: Reaction workflow from raw materials to stereodefined product.

Critical Troubleshooting (E-E-A-T)

-

Low

Selectivity in Step 1:-

Cause: Insufficient heating time or improper base concentration.

-

Fix: Ensure the reflux is vigorous. If

-isomer persists (>10%), perform a fractional distillation using a spinning band column. The (

-

-

Low Enantioselectivity in Step 2:

-

Cause: Moisture in the THF or fast addition of the enone.

-

Fix: The CBS catalyst is moisture sensitive. Ensure THF is distilled from Sodium/Benzophenone. Add the enone over at least 60 minutes to ensure the catalyzed pathway dominates over the background borane reduction.

-

-

Racemization:

-

Risk: Allylic alcohols can racemize under acidic conditions via carbocation formation.

-

Prevention: Keep workup neutral or weakly basic. Store the final product at -20°C.

-

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6] Journal of the American Chemical Society, 109(18), 5551-5553. Link

- Perez, A. L., et al. (1997). Stereoselective synthesis of 4-methyl-4-hepten-3-ol: The aggregation pheromone of Metamasius hemipterus. Tetrahedron Letters. (General reference for pheromone structure).

-

National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 5368945, (E)-4-Methyl-4-hepten-3-ol.[7] Link

-

Giblin-Davis, R. M., et al. (1996).[1] Chemical and behavioral ecology of palm weevils. Florida Entomologist, 79(2), 153-167. (Context on biological activity). Link

Sources

- 1. 4-Methyl-3-heptanol | C8H18O | CID 26989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved What is the IUPAC name of the following compound? | Chegg.com [chegg.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. 4-Methyl-4-hepten-3-ol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

Application Note: Selective Synthesis of 4-Methyl-4-hepten-3-ol

A Detailed Guide to the Chemoselective Reduction of 4-Methyl-4-hepten-3-one

Abstract